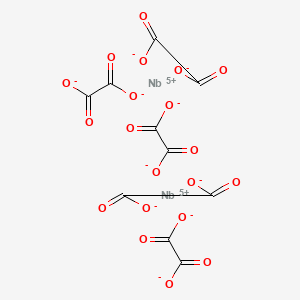
Niobium oxalate
Cat. No. B8517129
M. Wt: 625.91 g/mol
InChI Key: XNHGKSMNCCTMFO-UHFFFAOYSA-D
Attention: For research use only. Not for human or veterinary use.
Patent
US06610629B2
Procedure details


An aqueous niobium oxalate solution is prepared by dissolving a niobic acid in an aqueous oxalic acid solution. The oxalic acid/niobium molar ratio in the aqueous niobium oxalate solution is generally in the range of from 1 to 10, preferably from 2 to 6, most preferably from 2 to 4. To the obtained aqueous niobium oxalate solution is added aqueous hydrogen peroxide to obtain an aqueous niobium-hydrogen peroxide solution. The hydrogen peroxide/niobium molar ratio in the aqueous niobium-hydrogen peroxide solution is preferably in the range of from 0.2 to 10, more preferably from 0.4 to 8, most preferably from 2 to 6. It is preferred that the temperature of the obtained aqueous niobium-hydrogen peroxide solution is maintained at 65° C. or less, more advantageously 50° C. or less. The niobium concentration of the aqueous niobium-hydrogen peroxide solution is preferably 0.05 mol/kg or more, more preferably 0.15 mol/kg or more.





Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[Nb:7].[C:8]([O-:13])(=[O:12])[C:9]([O-:11])=[O:10].[Nb+5].[C:15]([O-:20])(=[O:19])[C:16]([O-:18])=[O:17].[C:21]([O-:26])(=[O:25])[C:22]([O-:24])=[O:23].[C:27]([O-:32])(=[O:31])[C:28]([O-:30])=[O:29].C([O-])(=O)C([O-])=O.[Nb+5].[OH:40][OH:41]>C(O)(=O)C(O)=O>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Nb+5:7].[C:8]([O-:13])(=[O:12])[C:9]([O-:11])=[O:10].[C:15]([O-:20])(=[O:19])[C:16]([O-:18])=[O:17].[C:21]([O-:26])(=[O:25])[C:22]([O-:24])=[O:23].[C:27]([O-:32])(=[O:31])[C:28]([O-:30])=[O:29].[Nb+5:7].[Nb:7].[OH:40][OH:41] |f:0.1,2.3.4.5.6.7.8,11.12.13.14.15.16.17,18.19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O.[Nb]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Nb+5].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Nb+5]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Nb+5].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Nb+5]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C(=O)O)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Nb+5].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Nb+5]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Nb].OO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
